[5-Methoxy-4-(2-methylbutoxy)-2-nitrophenyl]methanol
Overview
Description
“[5-Methoxy-4-(2-methylbutoxy)-2-nitrophenyl]methanol” is a chemical compound with the CAS Number: 1443982-12-4 . It has a molecular weight of 269.3 and its IUPAC name is [5-methoxy-4-(2-methylbutoxy)-2-nitrophenyl]methanol .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H19NO5/c1-4-9(2)8-19-13-6-11(14(16)17)10(7-15)5-12(13)18-3/h5-6,9,15H,4,7-8H2,1-3H3 . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . Its molecular formula is C13H19NO5 , and it has a molecular weight of 269.29 g/mol.Scientific Research Applications
High-Pressure Diels-Alder Reactions : A study by Ibata et al. (1986) explored the high-pressure Diels-Alder reactions of 5-methoxy-2-methyl-4-(p-nitrophenyl)oxazole with ethylenic dienophiles, highlighting the effects of pressure, temperature, and solvents on yield and formation of derivatives. This research demonstrates potential applications in synthetic chemistry involving similar nitrophenyl compounds (Ibata et al., 1986).
Decomposition and Adduct Formation : Another study by Ibata et al. (1986) examined the Diels–Alder reactions of 2-methyl- and 2-ethyl-5-methoxy-4-(p-nitrophenyl)oxazoles with various dienophiles. The study revealed insights into the formation of adducts and the impact of impurities like water on decomposition processes. This could be relevant for understanding reactions of similar methoxy-nitrophenyl compounds (Ibata et al., 1986).
Synthesis of Cyclic Hydroxamic Acids and Lactams : Research by Hartenstein and Sicker (1993) on ethyl 2-nitrophenyl oxalate, including its 5-methoxy derivative, under catalytic hydrogenation, provides insights into the formation of cyclic hydroxamic acids and lactams, which have potential pharmaceutical applications (Hartenstein & Sicker, 1993).
Photophysical Properties and Chemical Reactivity : A study by Khalid et al. (2020) focused on the synthesis and characterization of unsymmetrical bis-aryl-α, β-unsaturated ketone derivatives, including those with methoxy-nitrophenyl components. This research provides insights into the photophysical properties and chemical reactivity of these compounds, relevant to the field of materials science (Khalid et al., 2020).
Selective and Sensitive Detection of Ions : Manna et al. (2020) developed a Schiff base receptor for the selective and sensitive detection of Al3+ ions. This study demonstrates the application of methoxy-nitrophenol compounds in the development of novel chemosensors, which can be crucial in environmental monitoring and analytical chemistry (Manna et al., 2020).
Safety And Hazards
properties
IUPAC Name |
[5-methoxy-4-(2-methylbutoxy)-2-nitrophenyl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO5/c1-4-9(2)8-19-13-6-11(14(16)17)10(7-15)5-12(13)18-3/h5-6,9,15H,4,7-8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYVOORLWFWNIFG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)COC1=C(C=C(C(=C1)[N+](=O)[O-])CO)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[5-Methoxy-4-(2-methylbutoxy)-2-nitrophenyl]methanol |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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